N-(2-hydroxyethyl)-3-phenylpropanamide is an organic compound characterized by its specific molecular structure and functional groups. It is classified as an amide due to the presence of the amide functional group (-C(=O)N-). The compound has potential applications in various fields, including chemistry and biology, particularly in the synthesis of more complex molecules and as a ligand in biochemical studies.
The compound can be synthesized through various methods, primarily involving the reaction of 3-phenylpropanoic acid with ethanolamine. This reaction typically requires a dehydrating agent and is performed under mild heating conditions to facilitate the formation of the amide bond.
N-(2-hydroxyethyl)-3-phenylpropanamide falls under the category of organic compounds and specifically belongs to the class of amides. Its molecular formula is , and it has a molecular weight of approximately 193.24 g/mol.
The synthesis of N-(2-hydroxyethyl)-3-phenylpropanamide can be achieved through several methods:
The reaction typically involves heating the reactants to promote interaction between the carboxylic acid and amine groups, leading to the formation of N-(2-hydroxyethyl)-3-phenylpropanamide. The reaction conditions, including temperature and time, are critical for achieving high yields.
N-(2-hydroxyethyl)-3-phenylpropanamide has a well-defined molecular structure characterized by:
Property | Value |
---|---|
CAS Number | 51816-46-7 |
Molecular Formula | |
Molecular Weight | 193.24 g/mol |
IUPAC Name | N-(2-hydroxyethyl)-3-phenylpropanamide |
InChI | InChI=1S/C11H15NO2/c13-9-8-12-11(14)7-6-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,12,14) |
The structural representation indicates that it contains both hydrophilic (hydroxyethyl) and hydrophobic (phenyl) components, which influence its interactions in biological systems.
N-(2-hydroxyethyl)-3-phenylpropanamide can undergo various chemical reactions:
Common reagents for these reactions include:
The products formed from these reactions vary based on the specific reagents and conditions used.
The mechanism of action for N-(2-hydroxyethyl)-3-phenylpropanamide largely depends on its application context:
N-(2-hydroxyethyl)-3-phenylpropanamide is typically a white crystalline solid at room temperature. Its solubility characteristics are influenced by its functional groups; it is expected to be soluble in polar solvents due to the hydroxyethyl moiety.
Key chemical properties include:
Relevant data from studies indicate that its reactivity profile makes it suitable for further derivatization in synthetic chemistry.
N-(2-hydroxyethyl)-3-phenylpropanamide has several significant applications:
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5